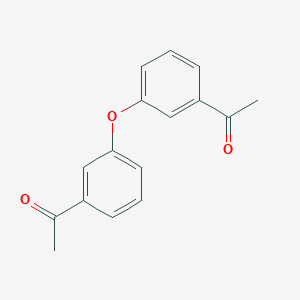
3,3'-Diacetyldiphenyl Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Diacetyldiphenyl Ether is an organic compound with the molecular formula C16H14O3 It is a derivative of diphenyl ether, characterized by the presence of acetyl groups at the 3 and 3’ positions on the phenyl rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diacetyldiphenyl Ether typically involves the acetylation of diphenyl ether. One common method is the Friedel-Crafts acylation, where diphenyl ether reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H5-O-C6H5+2CH3COClAlCl3C6H4(COCH3)-O-C6H4(COCH3)+2HCl
Industrial Production Methods: Industrial production of 3,3’-Diacetyldiphenyl Ether may involve similar acetylation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3,3’-Diacetyldiphenyl Ether can undergo various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The acetyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 3,3’-Dicarboxydiphenyl Ether.
Reduction: 3,3’-Di(hydroxyethyl)diphenyl Ether.
Substitution: 3,3’-Dinitrodiphenyl Ether or 3,3’-Dihalodiphenyl Ether.
科学的研究の応用
3,3’-Diacetyldiphenyl Ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of polymers, resins, and other materials with specialized properties.
作用機序
The mechanism of action of 3,3’-Diacetyldiphenyl Ether depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The acetyl groups can influence the compound’s ability to penetrate cell membranes and interact with intracellular components. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
類似化合物との比較
Diphenyl Ether: The parent compound, lacking the acetyl groups.
3,3’-Dinitrodiphenyl Ether: A derivative with nitro groups instead of acetyl groups.
3,3’-Dihydroxydiphenyl Ether: A derivative with hydroxyl groups instead of acetyl groups.
Comparison: 3,3’-Diacetyldiphenyl Ether is unique due to the presence of acetyl groups, which can significantly alter its chemical reactivity and physical properties compared to its analogs. For example, the acetyl groups can enhance its solubility in organic solvents and its ability to participate in specific chemical reactions, such as nucleophilic acyl substitution.
特性
分子式 |
C16H14O3 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC名 |
1-[3-(3-acetylphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C16H14O3/c1-11(17)13-5-3-7-15(9-13)19-16-8-4-6-14(10-16)12(2)18/h3-10H,1-2H3 |
InChIキー |
NOPHAWSRXPXHKD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC=C1)OC2=CC=CC(=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


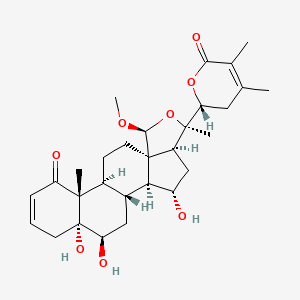
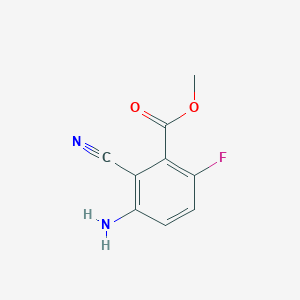
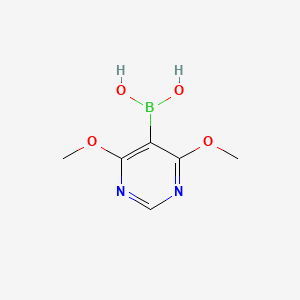
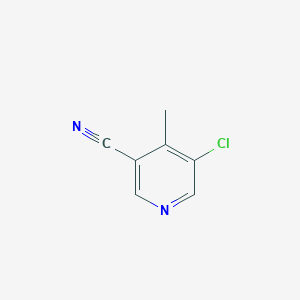
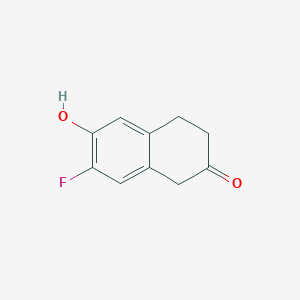
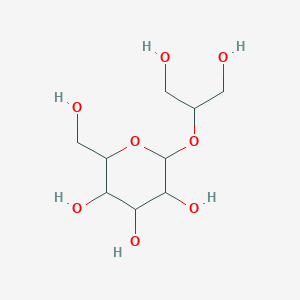
![6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide](/img/structure/B13403797.png)

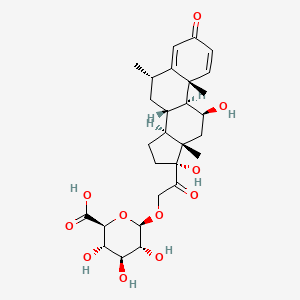
![1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13403806.png)
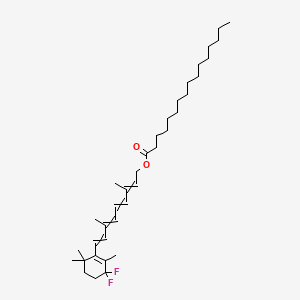
![(1S,3R,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B13403824.png)
![methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride](/img/structure/B13403831.png)

